2-Chloro-3-methylbenzonitrile CAS number 15013-71-5
2-Chloro-3-methylbenzonitrile CAS number 15013-71-5
An In-Depth Technical Guide to 2-Chloro-3-methylbenzonitrile (CAS 15013-71-5)
Authored by a Senior Application Scientist
This document provides a comprehensive technical overview of 2-Chloro-3-methylbenzonitrile, a key chemical intermediate. Designed for researchers, chemists, and professionals in drug development, this guide delves into its chemical properties, synthesis, structural analysis, reactivity, and applications, grounding all information in established scientific principles and authoritative data.
Introduction and Strategic Importance
2-Chloro-3-methylbenzonitrile is a substituted aromatic nitrile whose strategic value lies in the unique reactivity conferred by its trifunctional structure. The presence of a nitrile (-C≡N), a chloro (-Cl), and a methyl (-CH₃) group on the benzene ring makes it a versatile molecular scaffold. The electron-withdrawing nature of the nitrile and chloro groups, combined with the electron-donating effect of the methyl group, creates a nuanced electronic environment that allows for selective chemical transformations at multiple sites. This versatility makes it an important building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries[1][2].
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Caption: Workflow for the Synthesis of 2-Chloro-3-methylbenzonitrile.
Experimental Protocol: Sandmeyer Synthesis
This protocol is a representative method based on established chemical principles. Researchers should conduct their own risk assessment and optimization.
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Diazotization:
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In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 2-chloro-3-methylaniline (1 eq.) in 3M hydrochloric acid.
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Cool the solution to 0-5 °C in an ice-salt bath.
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Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq.) dropwise, ensuring the temperature does not exceed 5 °C.
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Stir the resulting solution for an additional 20-30 minutes at 0-5 °C. The formation of the diazonium salt is complete when a drop of the solution gives a positive test on starch-iodide paper.
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Cyanation:
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In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq.) in aqueous sodium cyanide.
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Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. A reaction is often indicated by the evolution of nitrogen gas.
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After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure the reaction goes to completion.
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Work-up and Purification:
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Cool the reaction mixture and extract the product with an organic solvent such as dichloromethane or diethyl ether (3 x volume).
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Combine the organic extracts, wash with water and then with brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 2-Chloro-3-methylbenzonitrile.
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Spectroscopic Data and Structural Elucidation
Structural confirmation and purity assessment are typically performed using a combination of spectroscopic methods. While specific spectra are proprietary, the expected data based on the molecule's structure are detailed below.[3][4][5]
| Technique | Expected Observations |
| ¹H NMR | ~2.4 ppm (s, 3H): Singlet for the methyl (-CH₃) protons. ~7.2-7.6 ppm (m, 3H): A complex multiplet pattern for the three protons on the aromatic ring. |
| ¹³C NMR | ~20 ppm: Methyl carbon. ~117 ppm: Nitrile carbon (-C≡N). ~125-140 ppm: Aromatic carbons, including the carbon bearing the chloro group and the quaternary carbons. |
| IR Spectroscopy | ~2220-2260 cm⁻¹: Strong, sharp absorption for the nitrile (C≡N) stretch. ~3050-3100 cm⁻¹: Aromatic C-H stretching. ~1450-1600 cm⁻¹: Aromatic C=C ring stretching. ~700-800 cm⁻¹: C-Cl stretching. |
| Mass Spec. (MS) | m/z ~151/153: Molecular ion peaks corresponding to the ³⁵Cl and ³⁷Cl isotopes in their characteristic ~3:1 ratio. |
Reactivity and Applications in Drug Development
The chemical behavior of 2-Chloro-3-methylbenzonitrile is dictated by its three functional groups, making it a valuable intermediate.
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Nitrile Group: The nitrile group is a versatile functional handle. It can be hydrolyzed under acidic or basic conditions to form 2-chloro-3-methylbenzoic acid or reduced to form (2-chloro-3-methylphenyl)methanamine. The cyano group is prevalent in medicinal chemistry, appearing in over 60 approved small-molecule drugs, where it can act as a key binding element or improve pharmacokinetic properties.[6]
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Aromatic Ring and Substituents: The chlorine atom can be displaced via nucleophilic aromatic substitution, although this is often challenging and requires activated systems or specific catalytic conditions. The methyl and chloro groups direct further electrophilic aromatic substitution. The interplay of these groups allows for the regioselective introduction of new functionalities, which is a cornerstone of library synthesis in drug discovery.
Its primary application is as a precursor in multi-step syntheses of biologically active compounds, including potential antiviral agents and other therapeutics.[2][7][8]
Safety, Handling, and Storage
As a hazardous chemical, 2-Chloro-3-methylbenzonitrile requires careful handling to ensure personnel safety.
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Hazards: The compound is classified as toxic if swallowed and may cause skin and serious eye irritation.[9][10][11]
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Handling: Use only under a chemical fume hood with adequate ventilation. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid creating dust and prevent contact with skin, eyes, and clothing.[9][10] Wash hands thoroughly after handling.[9]
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[12][13] Keep away from heat, open flames, and incompatible materials such as strong oxidizing agents, acids, and bases.[12][10]
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Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9][10]
Analytical Methods
To ensure quality control and monitor reaction progress, validated analytical methods are essential.
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Gas Chromatography (GC): Coupled with a flame ionization detector (FID) or a mass spectrometer (MS), GC is a primary method for assessing the purity of 2-Chloro-3-methylbenzonitrile and quantifying it in reaction mixtures.
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High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is also suitable for purity analysis and reaction monitoring, particularly for tracking the disappearance of starting materials and the appearance of the product.[14][15]
References
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- 15013-71-5 | 2-Chloro-3-methylbenzonitrile - ChemScene. (n.d.). ChemScene.
- SAFETY DATA SHEET - Fisher Scientific. (2025, December 24). Fisher Scientific.
- SAFETY DATA SHEET - Fisher Scientific. (2025, December 18). Fisher Scientific.
- 2-Chloro-3-methylbenzonitrile | C8H6ClN | CID 14529890 - PubChem. (n.d.).
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 23). Thermo Fisher Scientific.
- JR-8399 - Safety Data Sheet. (2024, April 25). Combi-Blocks, Inc.
- 2-CHLORO-3-METHYLBENZONITRILE(15013-71-5) 1H NMR spectrum - ChemicalBook. (n.d.). ChemicalBook.
- China 2-chloro-4-fluoro-3-methylbenzonitrile Manufacturer and Supplier, Factory | Lizhuo. (n.d.). Shanghai Lizhuo Pharmaceutical Technology Co., Ltd.
- Antiviral activity and mechanism of action of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860) - PubMed. (1982, October).
- 2-Chloro-3-Methylbenzonitrile - MySkinRecipes. (n.d.). MySkinRecipes.
- A Comparative Guide to the Reactivity of 3-Methylbenzonitrile and Benzonitrile - Benchchem. (n.d.). Benchchem.
- ANALYTICAL METHODS. (n.d.). Agency for Toxic Substances and Disease Registry.
- Ab-initio calculations, FT-IR and FT-Raman spectra of 2-chloro-6-methyl benzonitrile. (2025, August 8). Indian Journal of Pure & Applied Physics.
- 2-Chloro-3-methylbenzoic acid(15068-35-6) 1H NMR spectrum - ChemicalBook. (n.d.). ChemicalBook.
- 2-Chloro-3-nitrobenzonitrile | 34662-24-3 - Benchchem. (n.d.). Benchchem.
- Nitriles: an attractive approach to the development of covalent inhibitors - RSC Publishing. (2023). Royal Society of Chemistry.
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